Product packaging for 2,7-Diaminooctane(Cat. No.:)

2,7-Diaminooctane

Cat. No.: B13700398
M. Wt: 144.26 g/mol
InChI Key: QJPHURHRDPERAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,7-Diaminooctane (CAS Number: 66929-06-4) is an organic compound with the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol . It is a diaminoalkane featuring primary amine groups at the 2 and 7 positions of an octane carbon chain. This structure makes it a potential building block and cross-linking agent in organic and polymer chemistry. While specific pharmacological data for this compound is limited, research on its structural isomer, 1,8-diaminooctane (octamethylenediamine), provides insight into its potential research applications. Diaminoalkanes of this chain length are valuable intermediates in the synthesis of polymers, agrochemicals, and dyestuffs . Furthermore, they show significant promise in materials science. For instance, diaminooctanes have been functionalized onto graphene oxide (GO) to create nanomaterial inhibitors that demonstrated 96.1% efficiency in protecting carbon steel from corrosion in a 15% HCl environment . In polymer chemistry, diaminooctanes serve as key cross-linkers. They have been utilized in the synthesis of advanced self-healing thermosetting epoxy polymers, where they are incorporated into a cross-linker containing Diels-Alder adducts. This application allows the epoxy network to repair cracks through thermal reversible reactions . The compound is characterized as air-sensitive and hygroscopic, requiring storage in a dark place under an inert atmosphere at room temperature . As with many diamines, it is incompatible with oxidizing agents . This compound is supplied with a purity of >95% . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20N2 B13700398 2,7-Diaminooctane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

octane-2,7-diamine

InChI

InChI=1S/C8H20N2/c1-7(9)5-3-4-6-8(2)10/h7-8H,3-6,9-10H2,1-2H3

InChI Key

QJPHURHRDPERAB-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC(C)N)N

Origin of Product

United States

Synthetic Methodologies for 2,7 Diaminooctane and Its Advanced Precursors

Direct Synthesis Routes via Catalytic Amination

Direct catalytic amination represents an efficient approach to synthesizing diamines, including 2,7-diaminooctane. These methods often involve the hydrogenation of dinitrile precursors or reductive amination strategies, offering atom-economical routes to the target molecule.

Hydrogenation of Dinitrile Precursors

The catalytic hydrogenation of dinitriles is a widely employed industrial method for the production of diamines. google.com This process involves the reduction of the two nitrile groups to primary amine functionalities. The choice of catalyst is crucial for achieving high selectivity and yield, as side reactions can lead to the formation of secondary and tertiary amines. bme.hu

Commonly used catalysts for dinitrile hydrogenation include Raney nickel and Raney cobalt. google.com Modifications of these catalysts, such as doping with other metals, can enhance their performance. For instance, Raney nickel doped with elements from group IVb of the periodic table has been utilized in the hydrogenation of nitriles to amines. google.com The reaction is typically carried out in a liquid medium that dissolves the dinitrile substrate, often in the presence of an inorganic base like an alkali metal or alkaline-earth metal hydroxide (B78521). google.com The selectivity towards the desired primary diamine can be influenced by reaction conditions such as temperature, pressure, and the presence of additives like ammonia. google.combme.hu For example, the hydrogenation of dinitriles to diamines has been specifically noted as a key application of doped Raney nickel catalysts. google.com

Heterogeneous transition metal catalysts, in general, have been extensively studied for the selective reduction of nitriles to primary amines. bme.hu The chemical nature of the metal in the catalyst is a primary factor influencing the reaction rate, selectivity, and even the reaction pathway. bme.hu While the conversion of a nitrile group to a primary amine can be straightforward, controlling the selectivity to prevent the formation of by-products from the reactive imine intermediate is a critical challenge. bme.hu

Catalyst SystemSubstrateProductKey Features
Doped Raney NickelDinitrilesDiaminesEnhanced selectivity; requires a liquid reaction medium and an inorganic base. google.com
Heterogeneous Transition MetalsNitrilesPrimary AminesCatalyst choice is critical for selectivity; reactive imine intermediate can lead to by-products. bme.hu

Reductive Amination Strategies

Reductive amination is a versatile method for forming amines from carbonyl compounds or other precursors. While direct reductive amination of a diketone precursor to this compound is a plausible route, the literature more broadly covers the principles of this reaction. Reductive amination can be performed using various reducing agents and catalytic systems. masterorganicchemistry.com

One of the most ideal methods for reductive amination is catalytic hydrogenation over a supported metal catalyst. acsgcipr.org This approach is considered green and cost-effective. rsc.org For instance, palladium on carbon (Pd/C) is a common catalyst for this transformation. youtube.com The reaction involves the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. youtube.com

When catalytic hydrogenation is not feasible, chemical reducing agents are employed. Sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are frequently used. masterorganicchemistry.com NaBH₃CN is particularly effective as it can selectively reduce imines in the presence of aldehydes or ketones. masterorganicchemistry.com The choice of reducing agent and reaction conditions can be optimized to achieve high yields of the desired amine. organic-chemistry.org

Conversion of Nitro-Substituted Octanes to Diaminooctane Derivatives

Another synthetic pathway to diaminooctane derivatives involves the reduction of nitro-substituted octane (B31449) precursors. For example, 2,7-dimethyl-2,7-dinitrooctane can be synthesized and subsequently reduced to 2,7-dimethyl-2,7-diaminooctane. The reduction of nitro groups to amines is a fundamental transformation in organic synthesis.

Multi-Step Organic Synthesis Approaches to this compound Core Structures

Multi-step synthesis provides a highly controllable, albeit often longer, route to the this compound core structure. These approaches allow for the precise placement of functional groups and control over stereochemistry. scribd.com

One documented multi-step synthesis of 1,8-diaminooctane (B148097) starts from sebacic acid. google.com In this process, sebacic acid is first reacted with urea (B33335) to form decanediamide. The decanediamide then undergoes a reaction with sodium alkoxide in an anhydrous alcohol solution, catalyzed by a halogen, to yield a 1,8-aminosuberic acid ester. Finally, hydrolysis of this ester in an alcoholic solution of sodium hydroxide produces 1,8-diaminooctane. google.com

Another example involves the reaction of 1,8-diaminooctane with other reagents to form more complex structures. For instance, it has been used in the synthesis of N,N'-(octane-1,8-diyl)bis(2,4,6-trimethylbenzenesulfonamide) by reacting it with 2-mesitylenesulfonylchloride in pyridine (B92270). uminho.pt It has also been used as a linker in the preparation of bis-naphthalimides. uminho.pt

Enantioselective Synthesis of Chiral this compound Derivatives

Enantioselective synthesis, or asymmetric synthesis, is crucial for producing specific stereoisomers of chiral molecules, which is particularly important in fields like pharmaceuticals where different enantiomers can have different biological activities. wikipedia.org This involves forming new elements of chirality in a substrate molecule to produce stereoisomeric products in unequal amounts. wikipedia.org

Methods for the enantioselective synthesis of diamines often rely on chiral catalysts or chiral auxiliaries. wikipedia.org While specific examples for this compound are not extensively detailed in the provided results, general strategies for the asymmetric synthesis of diamines are applicable. For instance, rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to enones has been used to construct chiral seven-membered rings with excellent enantioselectivities. rsc.org Such catalytic methodologies could potentially be adapted for the synthesis of chiral precursors to this compound.

Chiral pool synthesis, which utilizes readily available chiral starting materials, is another established approach. wikipedia.org A chiral starting material is manipulated through a series of reactions to obtain the desired chiral target molecule. wikipedia.org Furthermore, stereoselective syntheses of vicinal diamines have been achieved with high diastereoselectivity through methods like the nucleophilic addition to chiral N-tert-butanesulfinimines. cas.cn A general stereoselective synthesis for 2,7-diaminosuberic acid has also been reported, highlighting the feasibility of controlling stereochemistry in related long-chain diamino acids. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of chemicals, including diamines.

Key green chemistry principles relevant to this compound synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic hydrogenations and reductive aminations are generally more atom-economical than multi-step syntheses that involve protecting groups and produce stoichiometric by-products. rsc.orgacs.org

Use of Safer Solvents and Auxiliaries : Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives like water, or minimizing solvent use altogether. huarenscience.com For example, reductive aminations have been successfully carried out in water using nanomicelles to facilitate the reaction. organic-chemistry.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. huarenscience.com The use of heterogeneous catalysts, such as supported metal nanoparticles, simplifies product purification and catalyst recovery. bme.hursc.org The development of catalysts based on earth-abundant and less toxic metals like iron and cobalt is also a key area of green chemistry research. huarenscience.comresearchgate.net

Renewable Feedstocks : Utilizing renewable starting materials instead of depleting fossil fuels is a central tenet of green chemistry. huarenscience.com Research into producing chemical building blocks from biomass is ongoing. For instance, 2,7-octanedione, a precursor that could potentially be converted to this compound, can be synthesized from the biomass-derived platform molecule levulinic acid through electrochemical coupling. researchgate.net

Chemical Reactivity and Derivatization of 2,7 Diaminooctane

Amine Reactivity in Condensation Reactions

The primary amine groups of 2,7-diaminooctane are effective nucleophiles, readily participating in condensation reactions with electrophilic carbonyl centers. These reactions typically involve the formation of a carbon-nitrogen double bond (imine) with the elimination of a small molecule, usually water.

Schiff Base Formation with Carbonyl Compounds

The reaction between a primary amine and a carbonyl compound (aldehyde or ketone) to form a Schiff base, or imine, is a fundamental transformation in organic chemistry. shodhsagar.com The mechanism begins with the nucleophilic attack of the amine's lone pair on the carbonyl carbon, forming a carbinolamine intermediate. shodhsagar.comshodhsagar.com This intermediate then undergoes acid- or base-catalyzed dehydration to yield the final imine product. shodhsagar.com The rate-limiting step is typically the dehydration of the carbinolamine. shodhsagar.com

In the case of diamines like 1,8-diaminooctane (B148097), reaction with two equivalents of an aldehyde or ketone leads to the formation of bis-Schiff bases. Studies on 1,8-diaminooctane show its condensation with various substituted aromatic aldehydes. researchgate.netsemanticscholar.org These reactions are typically carried out by refluxing the reactants in ethanol (B145695) with a catalytic amount of glacial acetic acid for several hours. semanticscholar.org The resulting bis-imine derivatives are often crystalline solids that can be purified by recrystallization. researchgate.netsemanticscholar.org

Table 1: Examples of Schiff Base Formation with 1,8-Diaminooctane
Carbonyl CompoundReaction ConditionsProduct TypeReference
Substituted Aromatic AldehydesReflux in ethanol, glacial acetic acid catalystBis-Schiff Base (Diimine) semanticscholar.org
D-(+)-MannoseAnhydrous methanol, HCl catalyst, room temperatureN,N'-di-(D-mannopyranosyl)-1,8-diaminooctane asianpubs.org

Cyclocondensation Reactions with Di- or Poly-Functional Substrates

The bifunctional nature of this compound makes it an ideal candidate for cyclocondensation reactions with substrates containing two or more electrophilic sites. These reactions can lead to the formation of various heterocyclic and macrocyclic structures.

For instance, Schiff bases derived from 1,8-diaminooctane can undergo further cyclization. The reaction of these bis-Schiff bases with phthalic anhydride (B1165640) in dry benzene (B151609) results in a [2+5] cycloaddition to form seven-membered heterocyclic rings known as oxazepines. semanticscholar.orgedu.krd

Another significant application is in template-driven macrocycle synthesis. The reaction of 3,6-diaza-1,8-diaminooctane with α-diketones like 2,3-butanedione (B143835) in the presence of metal ions such as Cd(II), Hg(II), and Pb(II) yields tetraazamacrocyclic complexes. asianpubs.org Similarly, 1,8-diaminooctane itself can be condensed with diketones like benzil (B1666583) in the presence of a lead(II) template to form large, 22-membered macrocyclic complexes. asianpubs.org In these reactions, the metal ion acts as a template, organizing the reactants to facilitate the ring-closing condensation. asianpubs.org

Table 2: Examples of Cyclocondensation Reactions with Diaminooctanes
DiamineSubstrateReaction TypeProductReference
1,8-Diaminooctane-derived Schiff BasePhthalic Anhydride[2+5] CycloadditionBis-1,3-oxazepine-4,7-dione derivative semanticscholar.orgedu.krd
3,6-Diaza-1,8-diaminooctane2,3-Butanedione (Diacetyl)Metal-templated CondensationTetraazacyclododeca-1,3-diene Complex asianpubs.org
1,8-DiaminooctaneBenzilPb(II)-templated Condensation22-membered Tetraimine Macrocycle Complex asianpubs.org
1,8-DiaminooctaneHexachlorocyclotriphosphazeneCyclocondensationBridged phosphazene derivatives researchgate.net

Nucleophilic Substitution Reactions Involving Amine Centers

The amine groups of this compound can act as potent nucleophiles, attacking electron-deficient centers to form new carbon-nitrogen bonds via nucleophilic substitution. libretexts.org In these reactions, the amine displaces a leaving group, such as a halide, from an alkyl or aryl substrate. libretexts.org

A notable application of this reactivity is in the modification of polymers. In one study, 1,8-diaminooctane was used to hypercrosslink poly(styrene-co-vinylbenzyl chloride-co-divinylbenzene) monolithic stationary phases. nih.gov The diamine performs a nucleophilic substitution on the chloromethyl groups of the polymer backbone, creating cross-links that enhance the material's structural integrity and chromatographic efficiency. nih.gov The efficiency of the monolith was found to improve with longer diaminoalkanes, with 1,8-diaminooctane providing the highest performance among those tested. nih.gov

In another example, 1,8-diaminooctane reacts with 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline in the presence of phenol (B47542) and NaI via nucleophilic substitution to produce a derivative intended for biological evaluation. nih.gov

Formation of Polymeric Structures Incorporating this compound Moieties

The difunctionality of this compound and its derivatives makes them valuable monomers for the synthesis of polymers. They can be incorporated into polymer backbones through various polymerization techniques, including polycondensation and more specialized methods like ring-transmutation polymerization. mdpi.com

For example, aliphatic-aromatic polyimides have been synthesized through the polycondensation of a nylon salt-type monomer composed of diethyl hexafluoroisopropylidenediphthalate and diaminooctane in ethylene (B1197577) glycol. researchgate.net

Ring-Transmutation Polymerization Utilizing 2,7-Diamino-9,9′-Dioctylfluorene Moieties.mdpi.com

A specific derivative, 2,7-diamino-9,9′-dioctylfluorene, has been utilized in a novel polymerization method known as ring-transmutation polymerization. mdpi.comnih.gov This reaction involves the synthesis of poly(pyridinium salt)s by reacting the fluorene (B118485) diamine derivative with a bispyrylium salt. mdpi.com The polymerization is typically conducted in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (130–135 °C) under a nitrogen atmosphere for an extended period. mdpi.com To drive the reaction toward higher molecular weights, water generated during the condensation is removed using a Dean-Stark trap with toluene. mdpi.com This method has successfully produced a series of fluorene-containing main-chain ionic polymers with high number-average molecular weights (Mn) ranging from 96.5 to 107.8 kg/mol and controlled polydispersity indices (PDI) between 1.12 and 1.88. mdpi.comnih.gov

Metathesis Reactions in Polymer Synthesis.mdpi.com

The polymers synthesized via ring-transmutation polymerization can be further modified through metathesis reactions. mdpi.comnih.gov This process is not an olefin metathesis for polymer backbone formation, but rather an ion-metathesis (or salt metathesis) reaction to exchange the counterions associated with the polycationic polymer backbone. mdpi.com By reacting the initial polymer (with a tosylate counterion) with a large excess of a different organic salt in a solvent like methanol, the original counterions can be efficiently swapped for new ones. mdpi.com This technique allows for the fine-tuning of the polymer's properties, such as solubility and thermal characteristics, without altering the main conjugated chain. mdpi.com

Table 3: Molecular Weight Properties of Polymers Synthesized from 2,7-Diamino-9,9′-Dioctylfluorene Derivative
PolymerSynthesis MethodCounterionNumber-Average Molecular Weight (Mn) (kg/mol)Polydispersity Index (PDI)Reference
Polymer 1Ring-Transmutation PolymerizationTosylate96.5 - 107.81.12 - 1.88 mdpi.comnih.gov
Polymers 2-5Ion-Metathesis ReactionVarious Organic Anions96.5 - 107.81.12 - 1.88 mdpi.comnih.gov

Chelation Chemistry and Coordination Complex Formation

The bifunctional nature of this compound, with primary amine groups at either end of a flexible eight-carbon chain, makes it an intriguing component in the field of coordination chemistry. Its ability to form stable chelate rings with metal ions is a key feature, driving its use in the design of more complex ligands and the study of the resulting metal complexes.

Ligand Design with this compound as a Core Unit

The this compound molecule serves as a fundamental building block or "core unit" for the synthesis of more elaborate multidentate ligands. Its flexible alkyl chain and the reactive primary amine groups at the 2 and 7 positions allow for a variety of synthetic modifications. Researchers have utilized this compound to construct ligands for various applications, including the development of novel therapeutic agents and functional materials.

One common strategy involves the condensation reaction of this compound with aldehydes or ketones to form Schiff base ligands. For instance, Schiff base ligands with N2O2 donor sets have been synthesized by reacting diamines, including the related 1,8-diaminooctane, with aromatic aldehydes like 2-furancarboxaldehyde. niscpr.res.in This approach can be extrapolated to this compound, where the resulting ligand would possess two imine nitrogen atoms and two other donor atoms from the aldehyde, capable of coordinating to a metal center.

Another significant application of diaminoalkanes, including the octane (B31449) derivative, is in the synthesis of bridging ligands for multinuclear metal complexes. jove.com For example, the amide coupling reaction of 1,8-diaminooctane with isonicotinic acid produces bis-pyridine based ligands. These ligands can then coordinate to two metal centers, such as platinum, to form dinuclear complexes with potential anticancer properties. jove.com The diaminooctane chain in these structures acts as a flexible spacer between the coordinating pyridine (B92270) groups.

The length and flexibility of the diaminooctane backbone are crucial in determining the properties of the resulting metal complexes. It influences the geometry and stability of the coordination sphere and can be tailored for specific applications. For example, in the synthesis of ZSM-11 zeolites, 1,8-diaminooctane has been used as a structure-directing agent, highlighting its role in creating specific molecular architectures. researchgate.net

Table 1: Examples of Ligand Scaffolds Incorporating a Diaminooctane Core

Ligand TypeSynthetic PrecursorsResulting Ligand StructurePotential Metal Coordination
Schiff BaseThis compound, Aromatic AldehydeContains two imine (C=N) bonds within the ligand backboneN,N donor set from imines, plus other donors from the aldehyde
Bis-pyridine1,8-Diaminooctane, Isonicotinic AcidTwo pyridine rings linked by an octyl-diamide chainN,N donor set from pyridine rings, bridging two metal centers
PolyaminesThis compound, other amines/halidesMore complex polyamine chains with multiple nitrogen donorsMultidentate chelation with a single metal or bridging multiple metals

This table presents potential ligand scaffolds based on the reactivity of diaminoalkanes. Specific data for this compound was inferred from studies on similar diamines.

Stereochemical Aspects of Metal-Diamine Complexes

The stereochemistry of metal complexes derived from this compound is inherently complex due to the presence of two stereocenters at the C2 and C7 positions. The this compound can exist as three stereoisomers: (2R,7R)-diaminooctane, (2S,7S)-diaminooctane, and the meso-form, (2R,7S)-diaminooctane. The specific stereoisomer of the diamine used as a ligand will have a profound impact on the stereochemistry of the resulting metal complex.

Research on related, more complex diamine ligands, such as 3,6-diaza-2,7-dimethyl-1,8-diaminooctane, provides insight into the potential stereochemical outcomes. oup.com Studies on cobalt(III) complexes with the meso-form of this ligand have shown the formation of specific isomers, such as Λ-cis-β(SS) and Δ-cis-β(RR) configurations. oup.com The "cis-β" designation refers to the geometric arrangement of the ligand around the metal ion, while "Λ" and "Δ" describe the helicity of the complex, and "(SS)" and "(RR)" denote the absolute configuration of the coordinated secondary nitrogen atoms.

When a chiral diamine ligand coordinates to a metal ion, it can induce a preferred stereochemistry in the resulting complex. This stereoselectivity is a critical aspect in the design of chiral catalysts and materials with specific optical properties. For example, studies on cobalt(III) complexes with (4R,5S)-dimethyl-3,6-diaza-1,8-diaminooctane have detailed the preparation and stereochemistry of the resulting diacidocobalt(III) complexes. acs.orgacs.org

The flexible nature of the octane chain in this compound allows the ligand to adopt various conformations upon coordination. This conformational flexibility, combined with the inherent chirality of the ligand, can lead to a rich variety of isomeric metal complexes. The characterization of these isomers often requires advanced analytical techniques, such as high-resolution NMR spectroscopy and X-ray crystallography.

Table 2: Potential Stereoisomers of this compound and Their Influence on Complex Geometry

This compound IsomerChiralityPotential Metal Complex Stereochemistry
(2R,7R)-DiaminooctaneChiral (enantiomerically pure)Can induce specific chirality (e.g., Δ or Λ) in the metal complex.
(2S,7S)-DiaminooctaneChiral (enantiomerically pure)Can induce the opposite chirality (e.g., Λ or Δ) to the (R,R) isomer.
(2R,7S)-Diaminooctane (meso)AchiralCan lead to the formation of racemic mixtures of chiral complexes or achiral meso complexes.
Racemic (mixture of R,R and S,S)RacemicCan result in a mixture of diastereomeric metal complexes.

This table outlines the expected influence of the stereochemistry of this compound on the resulting metal complexes, based on principles of coordination chemistry and studies of related chiral diamines.

Advanced Spectroscopic and Structural Characterization of 2,7 Diaminooctane Compounds

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 1,8-diaminooctane (B148097) shows characteristic absorption bands.

The N-H stretching vibrations of the primary amine groups are typically observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the octane (B31449) chain appear in the 2800-3000 cm⁻¹ region. princeton.edu Specifically, asymmetric and symmetric CH₂ stretching bands are found around 2929 cm⁻¹ and 2850 cm⁻¹, respectively. princeton.edu The N-H bending vibration (scissoring) is usually seen around 1600 cm⁻¹. The CH₂ bending (scissoring) vibration occurs at approximately 1467 cm⁻¹. princeton.edu

Table 3: Key FTIR Absorption Bands for 1,8-Diaminooctane

Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretch 3300 - 3500
C-H Stretch 2800 - 3000 princeton.edu
N-H Bend ~1600

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of 1,8-diaminooctane shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 144. chemicalbook.com The fragmentation of aliphatic amines is characterized by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This leads to the formation of a stable iminium ion. For 1,8-diaminooctane, a prominent peak is observed at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment. Other significant fragments can be seen at m/z 44, 56, and 86. chemicalbook.comnih.gov In LC-ESI-ITFT mass spectrometry, the protonated molecule [M+H]⁺ is observed at m/z 145.1699, with a major fragment at m/z 128.1435. massbank.eu

Table 4: Key Mass Spectrometry Fragments for 1,8-Diaminooctane

m/z Value Proposed Fragment Ionization Method
145 [M+H]⁺ ESI massbank.eu
144 [M]⁺ EI chemicalbook.com
128 [M+H-NH₃]⁺ ESI massbank.eu
86 [C₅H₁₂N]⁺ EI chemicalbook.com
56 [C₃H₆N]⁺ EI nih.gov
44 [C₂H₆N]⁺ EI nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. anton-paar.com The crystalline structure of a complex of 1,8-diaminooctane with cobalt chloride has been investigated. The compound, with the formula C₂₄H₆₆Cl₁₀Co₂N₆, crystallizes in the monoclinic space group P2₁/c. jst.go.jp The crystal structure reveals that the organic diamine cations are linked to the inorganic components through N-H…Cl hydrogen bonds. jst.go.jp This demonstrates how 1,8-diaminooctane can act as a ligand in the formation of organic-inorganic hybrid materials. While a crystal structure for pure 1,8-diaminooctane was mentioned in one source, detailed structural parameters were not provided. nih.gov

Circular Dichroism (CD) Spectroscopy in Chiral Studies

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the investigation of chiral molecules. bath.ac.ukcreative-proteomics.com This method relies on the differential absorption of left- and right-handed circularly polarized light by an optically active compound. creative-proteomics.com The resulting CD spectrum provides valuable information about the three-dimensional structure, absolute configuration, and conformational preferences of chiral molecules like 2,7-diaminooctane. wiley.commdpi.complos.org In the context of this compound, which possesses two stereocenters at the C2 and C7 positions, CD spectroscopy is instrumental in distinguishing between its stereoisomers ((2R,7R), (2S,7S), and the meso form) and studying their chiroptical properties.

The chromophores in this compound, primarily the amino groups, are not inherently strong absorbers in the accessible UV range. Therefore, direct CD analysis can be challenging. To overcome this, studies often involve the use of derivatives or complexing agents that introduce strong chromophores in proximity to the chiral centers. The induced CD signals of these chromophoric derivatives or complexes are then highly sensitive to the stereochemistry of the diamine. rsc.org

Detailed Research Findings

Research on chiral diamines has demonstrated the utility of CD spectroscopy in several key areas:

Determination of Absolute Configuration and Enantiomeric Excess (ee): The sign and intensity of the Cotton effects in the CD spectrum can be correlated to the absolute configuration of the chiral centers. rsc.org For instance, the reaction of a chiral diamine with a stereodynamic probe, such as an indolocarbazole dimer, can result in the formation of a complex with a specific helical conformation (P- or M-helix) that depends on the diamine's stereochemistry. This induced helicity gives rise to characteristic CD spectra, allowing for the unambiguous assignment of the absolute configuration. rsc.org Furthermore, the intensity of the CD signal is often linearly proportional to the enantiomeric excess, providing a method for its quantification. rsc.org

Host-Guest Chemistry: Chiral diamines can act as guests in supramolecular host-guest systems. For example, when a chiral diamine binds to an achiral bisporphyrin host, a significant CD signal can be induced in the Soret band region of the porphyrins. The sign of this induced CD signal is typically dictated by the stereostructure of the diamine guest, a phenomenon explained by the exciton (B1674681) coupled circular dichroism (ECCD) theory. frontiersin.org This approach can be used to sense the chirality of the diamine.

Metal Complexation: The formation of metal complexes with chiral diamines is another effective strategy. Racemic metal complexes can be used to determine the identity, enantiomeric excess, and concentration of chiral diamines through the analysis of the metal-to-ligand charge transfer (MLCT) bands in the CD spectra. nih.gov Each enantiomer of the diamine will produce a characteristic, mirror-image CD spectrum upon complexation, allowing for their differentiation and quantification. nih.gov

Interactive Data Tables

To illustrate the application of CD spectroscopy in the analysis of chiral diamines, the following data tables present hypothetical, yet representative, findings for the stereoisomers of this compound when complexed with a stereodynamic probe.

Table 1: CD Spectral Data for Complexes of this compound Enantiomers with an Indolocarbazole Dimer Probe

ComplexWavelength (λmax, nm)Molar Ellipticity (Δε, M⁻¹cm⁻¹)Inferred Helicity
Probe + (2R,7R)-2,7-Diaminooctane290+25.4P-helix
350-15.8
Probe + (2S,7S)-2,7-Diaminooctane290-25.2M-helix
350+15.6
Probe + meso-2,7-Diaminooctane-No significant CD signalAchiral

Note: The data in this table is hypothetical and based on findings for similar chiral 1,2-diamines. It serves to illustrate the expected mirror-image relationship in the CD spectra of the enantiomeric complexes and the absence of a signal for the achiral meso complex. rsc.org

Table 2: Induced CD Data for Host-Guest Complexes of this compound Stereoisomers with an Achiral Bisporphyrin Host

Guest MoleculeHost-Guest ComplexSoret Band λ (nm)Induced CD Couplet (Δε)
(2R,7R)-2,7-DiaminooctaneHost:(R,R)-Guest Complex418, 430Negative
(2S,7S)-2,7-DiaminooctaneHost:(S,S)-Guest Complex418, 430Positive
meso-2,7-DiaminooctaneHost:meso-Guest Complex425No induced CD

Note: This table is a representative example based on the principles of exciton-coupled CD in supramolecular complexes. The sign of the induced CD couplet is directly related to the absolute configuration of the chiral diamine guest. frontiersin.org

These research findings and the illustrative data underscore the critical role of Circular Dichroism spectroscopy in the advanced structural and stereochemical characterization of chiral compounds such as this compound.

Theoretical and Computational Studies of 2,7 Diaminooctane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,7-diaminooctane at the electronic level. These methods, particularly ab initio and Density Functional Theory (DFT), provide insights into the molecule's stability, reactivity, and electronic properties by solving the Schrödinger equation or related electronic density equations.

Energetic properties such as the heat of formation, ionization potential, and electron affinity are also determined through these calculations. The heat of formation provides a measure of the molecule's thermodynamic stability. The ionization potential, the energy required to remove an electron, and the electron affinity, the energy released upon adding an electron, are direct indicators of the molecule's susceptibility to oxidation and reduction, respectively. These parameters are vital for predicting the behavior of this compound in chemical reactions, particularly in the context of derivatization and polymerization.

A hypothetical data table summarizing the results of a quantum chemical calculation for this compound is presented below. The values are illustrative of what might be expected from a DFT calculation using a common functional and basis set (e.g., B3LYP/6-31G*).

PropertyCalculated ValueUnit
Heat of Formation-150.5kJ/mol
HOMO Energy-8.5eV
LUMO Energy2.1eV
HOMO-LUMO Gap10.6eV
Ionization Potential8.5eV
Electron Affinity-0.2eV
Dipole Moment1.8Debye

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the octane (B31449) backbone in this compound allows it to adopt a multitude of conformations, each with a distinct energy and geometry. Conformational analysis aims to identify the most stable conformers (local and global minima on the potential energy surface) and to understand the energy barriers between them. This is typically achieved by systematically rotating the single bonds within the molecule and calculating the corresponding energy at each step.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the conformational landscape. By simulating the movement of atoms over time based on classical mechanics, MD simulations can explore the accessible conformations of this compound at a given temperature. These simulations reveal not only the preferred geometries but also the timescales of conformational changes. For a molecule like this compound, the orientation of the two amino groups relative to each other and the folding of the alkyl chain are of particular interest.

The results of such simulations can be used to generate a Ramachandran-like plot for the key dihedral angles of the octane backbone, illustrating the sterically allowed and disallowed regions. Furthermore, the simulations can predict properties such as the radius of gyration, which provides a measure of the molecule's compactness. This information is crucial for understanding how this compound will behave in solution and how it will pack in the solid state or in a polymer matrix.

Below is a hypothetical table summarizing key findings from a conformational analysis and molecular dynamics simulation of this compound.

ParameterDescriptionFinding
Most Stable ConformerThe conformer with the lowest potential energy.An extended-chain conformation with the amino groups in an anti-periplanar arrangement.
Key Dihedral AnglesThe C-C-C-C dihedral angles of the octane backbone.Predominantly gauche and anti conformations, with a preference for the anti conformation.
Energy Barrier to RotationThe energy required to rotate around the central C-C bonds.Approximately 12-15 kJ/mol.
Radius of GyrationA measure of the molecule's size and shape in solution.Fluctuates around an average value, indicating conformational flexibility.

Reaction Mechanism Predictions for Derivatization and Polymerization

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are directly related to reaction rates, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic.

For the derivatization of this compound, such as its reaction with an acyl chloride to form an amide, computational methods can predict the regioselectivity and stereoselectivity of the reaction. The calculations can model the nucleophilic attack of the amino group on the carbonyl carbon, identifying the structure of the tetrahedral intermediate and the subsequent transition state for the departure of the leaving group.

In the context of polymerization, for instance, the reaction of this compound with a diacid to form a polyamide, computational studies can elucidate the step-by-step mechanism of chain growth. These calculations can help in understanding how the reactivity of one amino group might be influenced by the reaction of the other, and how the growing polymer chain affects the accessibility and reactivity of the terminal functional groups. This information is invaluable for optimizing reaction conditions to achieve a desired polymer molecular weight and structure.

A hypothetical reaction profile for the acylation of one amino group of this compound is presented in the table below.

Reaction CoordinateSpeciesRelative Energy (kJ/mol)
0Reactants (this compound + acyl chloride)0
1Transition State 1 (Nucleophilic attack)+45
2Tetrahedral Intermediate-10
3Transition State 2 (Leaving group departure)+25
4Products (Amide + HCl)-50

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used quantum chemical method that is particularly well-suited for studying the reactivity and selectivity of molecules like this compound. DFT calculations can provide a range of reactivity descriptors that are derived from the electron density and molecular orbitals.

Key DFT-based reactivity descriptors include the Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the Fukui functions would be expected to show high values on the nitrogen atoms of the amino groups, confirming their nucleophilic character. The local softness and hardness are related concepts that can also be used to predict the regioselectivity of reactions.

The selectivity of reactions, such as the competition between mono- and di-substitution at the amino groups, can be investigated by comparing the activation energies for the respective reaction pathways. DFT calculations can model the reaction of this compound with a limiting amount of a reagent and predict the most favorable product. This is crucial for controlling the outcome of derivatization reactions where a specific degree of substitution is desired.

Furthermore, DFT can be used to study the influence of catalysts on the reactivity and selectivity of reactions involving this compound. By modeling the interaction of the molecule with a catalyst, it is possible to understand how the catalyst activates the substrate and directs the reaction towards a specific product.

A hypothetical table of DFT-derived reactivity indices for the nitrogen atoms of this compound is provided below.

Atomic SiteFukui Function (f-)Fukui Function (f+)Local Softness (s-)
N(1)0.450.050.12
N(2)0.450.050.12

Predictive Modeling of Material Properties via Computational Methods

Computational methods play a crucial role in predicting the properties of materials derived from this compound, such as polyamides or polyurethanes. By building computational models of these polymers, it is possible to simulate and predict a wide range of macroscopic properties from their molecular structure.

For example, molecular dynamics simulations of polymer chains can be used to predict mechanical properties such as the Young's modulus, tensile strength, and glass transition temperature. These simulations model the response of the polymer to an applied stress, providing insights into its stiffness, strength, and thermal behavior.

Other properties, such as the thermal conductivity and dielectric constant, can also be predicted using computational methods. These predictions are based on an understanding of how heat and electric fields are propagated through the polymer at the molecular level.

Predictive modeling is a powerful tool for materials design. By systematically varying the chemical structure of the polymer in a computational model (e.g., by changing the co-monomer used with this compound), it is possible to screen a large number of potential materials and identify those with the most promising properties for a given application. This in silico approach can significantly accelerate the materials discovery process and reduce the need for extensive experimental synthesis and characterization.

A hypothetical table of predicted properties for a polyamide derived from this compound and a diacid is shown below.

PropertyPredicted ValueMethod
Young's Modulus2.5 GPaMolecular Dynamics
Glass Transition Temperature120 °CMolecular Dynamics
Dielectric Constant3.8DFT Calculations
Thermal Conductivity0.2 W/(m·K)Molecular Dynamics

Applications of 2,7 Diaminooctane in Materials Science and Organic Synthesis

Role as a Precursor in Complex Organic Molecule Synthesis

While direct and extensive research on 2,7-diaminooctane as a precursor for a wide array of complex organic molecules is not broadly documented in publicly available literature, its structural analog, 2,7-dimethyl-2,7-dinitrooctane, is noted for its use as a precursor in the synthesis of complex organic molecules. The diamino functionality of this compound makes it a suitable candidate for reactions involving the formation of amides, imines, and other nitrogen-containing heterocycles, which are fundamental transformations in the assembly of intricate organic structures. ontosight.aiacs.org For instance, diamines are crucial in the synthesis of various heterocyclic compounds and can be employed in multi-component reactions to build molecular complexity in a single step. researchgate.net

Monomer in Polymer and Copolymer Development

This compound serves as a valuable monomer in the synthesis of various polymers and copolymers, contributing to the development of advanced materials with specific properties.

In the realm of functional polymers, diamines are crucial for the synthesis of poly(pyridinium salt)s. mdpi.comunlv.eduscispace.comunlv.edu Specifically, research has demonstrated the synthesis of a series of poly(pyridinium salt)s-fluorene main-chain ionic polymers using 9,9′-dioctyl-9H-fluorene-2,7-diamine. mdpi.comunlv.eduscispace.com This reaction proceeds via a ring-transmutation polymerization with a bispyrylium salt. mdpi.comunlv.edu The resulting polymers exhibit interesting lyotropic liquid-crystalline and light-emitting properties. mdpi.comunlv.eduscispace.com The number-average molecular weights (Mn) of these polymers were found to be in the range of 96.5–107.8 kg/mol with a polydispersity index (PDI) between 1.12 and 1.88. mdpi.comunlv.eduscispace.com These materials emit green light in various organic solvents and blue light in the film state, with the emission characteristics being influenced by the counterions present. mdpi.comscispace.com

Polymer PropertyValue Range
Number-Average Molecular Weight (Mn)96.5–107.8 kg/mol
Polydispersity Index (PDI)1.12–1.88

Table 1: Molecular Weight Characteristics of Poly(pyridinium salt)s-fluorene Polymers

Conjugated polyelectrolytes (CPEs) are a class of materials with significant potential in electronic and optoelectronic devices. The incorporation of diamines, such as derivatives of this compound, is central to the synthesis of certain CPEs. For instance, poly[(9,9-bis(3'-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] (PFN) is a well-studied CPE where a diamine-containing fluorene (B118485) unit is copolymerized. lumtec.com.twresearchgate.net These materials are often synthesized via palladium-catalyzed Suzuki coupling reactions. researchgate.net The resulting polymers have applications as electron injection layers in polymer light-emitting diodes (PLEDs), facilitating the use of stable high work-function metals as cathodes. researchgate.net The interaction of these polyelectrolytes with other materials can lead to phenomena such as aggregation-induced emission changes, which are of interest for sensor applications. core.ac.ukuc.pt

Intermediates in the Construction of Macrocyclic and Supramolecular Architectures

The diamino functionality of this compound makes it a suitable building block for the synthesis of macrocyclic and supramolecular structures. researchgate.netnih.govbeilstein-journals.orgmdpi.com Macrocycles, large ring-like molecules, can be formed through the reaction of diamines with dicarboxylic acids or their derivatives. These structures can act as hosts in host-guest chemistry, forming complexes with smaller molecules or ions. nih.govbeilstein-journals.orgrsc.org The synthesis of tin(II) macrocyclic complexes has been reported using a template process where a tetradentate macrocyclic precursor reacts with SnCl₂ and various diamines, leading to ring expansion. researchgate.net This demonstrates the utility of diamines in creating macrocycles with tunable cavity sizes. researchgate.net Supramolecular assemblies, which are complex chemical systems held together by non-covalent bonds, can also utilize diamines to direct the formation of specific architectures. beilstein-journals.org

Ligand Design for Catalytic Applications (excluding biological catalysis for therapeutic aims)

In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. sigmaaldrich.comnsf.govmdpi.com While specific examples detailing the use of this compound itself as a ligand in non-biological catalysis are not prevalent in the searched literature, the fundamental structure of diamines makes them excellent candidates for ligand design. Bidentate ligands, which have two donor atoms that can bind to a metal center, are a cornerstone of coordination chemistry and catalysis. The two amine groups of this compound can chelate to a metal, forming a stable complex that can act as a catalyst for various organic transformations. The flexibility of the octane (B31449) chain allows for the formation of chelate rings of a favorable size, which can influence the catalytic properties. The design of such ligands is a key aspect of developing new and efficient catalytic systems for a wide range of chemical reactions. researchgate.net

Functionalization of Nanomaterials (e.g., carbon nanotubes, graphene oxide)

The functionalization of nanomaterials is a critical step in tailoring their properties for specific applications. stanford.edunih.gov Diamines, including 1,8-diaminooctane (B148097), a close structural relative of this compound, have been utilized for the surface modification of carbon nanomaterials. researchgate.netresearchgate.net For example, solvent-free methods have been developed for the covalent functionalization of carbon nanotubes (CNTs) and fullerenes. researchgate.netresearchgate.net These methods often involve the thermally activated amidation of carboxylic acid groups on oxidized nanomaterials or nucleophilic addition to the carbon framework. researchgate.netresearchgate.net The functionalization of C60 fullerene films with 1,8-diaminooctane has been shown to enable the stable and homogeneous deposition of silver nanoparticles. researchgate.net This is achieved through the coordination of the metal atoms to the nitrogen donor atoms of the diamine. This approach of using diamines to bridge nanomaterials with other functional components opens up possibilities for creating new hybrid materials with enhanced properties for applications in electronics, sensing, and catalysis. mdpi.comacs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.